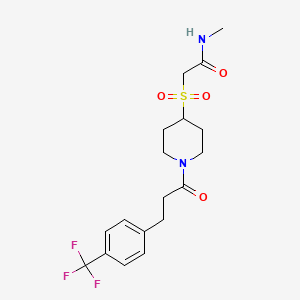
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide is a chemical compound with the molecular formula C16H18BrFN4O. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and division. This chemical compound has been extensively studied for its potential use in the treatment of various types of cancer, including melanoma, colon cancer, and lung cancer.
Aplicaciones Científicas De Investigación
Electrochemical Fluorination of Aromatic Compounds
Research by Shainyan and Danilevich (2006) on the electrochemical fluorination of aromatic compounds, including 4-bromobenzamide, highlights a method for modifying the electronic and structural properties of aromatic compounds, which could be relevant for synthesizing derivatives of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide for various applications, such as materials science and pharmaceutical intermediates (Shainyan & Danilevich, 2006).
Microwave-Induced Synthesis of Fluorobenzamides
Desai, Rajpara, and Joshi (2013) demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine, indicating the role of fluorine atoms in enhancing antimicrobial activity. This suggests that the incorporation of fluorine into the structure of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide could influence its biological activity, potentially leading to applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Crystal Engineering with Halogen Bonds
Research by Saha, Nangia, and Jaskólski (2005) on crystal engineering with hydrogen bonds and halogen bonds, involving compounds like 4-nitrobenzamide, underscores the utility of halogen bonding in crystal design. This principle could be applied to 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide for designing novel materials with specific crystalline properties, useful in the field of materials science and nanotechnology (Saha, Nangia, & Jaskólski, 2005).
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Groendyke, AbuSalim, and Cook (2016) described a method for the fluoroamide-directed fluorination of C-H bonds mediated by iron. This technique could be relevant for the functionalization of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide, potentially opening new avenues in the synthesis of fluorinated pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).
Propiedades
IUPAC Name |
4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJZOSTJHPJOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)

![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)


![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)
